molecular formula C14H21NO2 B4777706 4-[3-(4-methylphenoxy)propyl]morpholine

4-[3-(4-methylphenoxy)propyl]morpholine

Cat. No.: B4777706
M. Wt: 235.32 g/mol
InChI Key: ITEJZLHDSPJNRG-UHFFFAOYSA-N
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Description

4-[3-(4-Methylphenoxy)propyl]morpholine is a synthetic organic compound featuring a morpholine ring linked to a propyl chain substituted with a 4-methylphenoxy group. The morpholine ring (a six-membered heterocycle containing one nitrogen and one oxygen atom) provides structural rigidity and polar characteristics, while the 4-methylphenoxy group enhances lipophilicity and modulates interactions with biological targets. Its synthesis likely involves nucleophilic substitution between morpholine and a halogenated precursor (e.g., 3-(4-methylphenoxy)propyl bromide) under basic conditions .

Properties

IUPAC Name

4-[3-(4-methylphenoxy)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-13-3-5-14(6-4-13)17-10-2-7-15-8-11-16-12-9-15/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEJZLHDSPJNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198960
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-methylphenoxy)propyl]morpholine typically involves the reaction of morpholine with 3-(4-methylphenoxy)propyl halides under basic conditions. The reaction can be carried out using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

Morpholine+3-(4-methylphenoxy)propyl halide4-[3-(4-methylphenoxy)propyl]morpholine+halide ion\text{Morpholine} + \text{3-(4-methylphenoxy)propyl halide} \rightarrow \text{4-[3-(4-methylphenoxy)propyl]morpholine} + \text{halide ion} Morpholine+3-(4-methylphenoxy)propyl halide→4-[3-(4-methylphenoxy)propyl]morpholine+halide ion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-methylphenoxy)propyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-[3-(4-methylphenoxy)propyl]morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-[3-(4-methylphenoxy)propyl]morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[3-(4-methylphenoxy)propyl]morpholine with structurally analogous morpholine derivatives, emphasizing substituent effects on chemical properties and bioactivity:

Compound Name Substituent Molecular Weight (g/mol) Key Properties Reported Bioactivity References
4-[3-(4-Methylphenoxy)propyl]morpholine 4-Methylphenoxy ~265.35 (estimated) Moderate lipophilicity; enhanced membrane permeability due to methyl group Hypothesized antimicrobial/anticancer
4-[3-(4-Methoxyphenoxy)propyl]morpholine 4-Methoxyphenoxy ~281.35 Higher lipophilicity; methoxy group improves membrane interaction Antimicrobial, anticancer (in vitro studies)
4-(3-(4-Bromophenyl)propyl)morpholine 4-Bromophenyl ~303.24 Bromine increases electrophilicity; potential for halogen bonding Enzyme modulation, therapeutic pathway studies
4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine 2-Methoxy-4-nitrophenoxy 292.34 Nitro group enhances redox activity; polar substituents improve solubility Anticancer (dual BTK/JAK3 inhibition)
4-(3-((4-Bromophenyl)thio)propyl)morpholine 4-Bromophenylthio 303.24 Sulfur atom increases nucleophilicity; potential for disulfide bond formation Medicinal chemistry applications

Key Findings:

Substituent Effects on Lipophilicity: Methyl vs. Methoxy: The 4-methylphenoxy group in the target compound offers moderate lipophilicity, whereas the methoxy group in its analog (4-[3-(4-methoxyphenoxy)propyl]morpholine) increases lipophilicity further, enhancing membrane permeability and bioavailability . Halogenated Derivatives: Bromine in 4-(3-(4-bromophenyl)propyl)morpholine introduces electrophilic character, enabling halogen bonding with biological targets like enzymes or receptors .

Anticancer Mechanisms: Nitro- and bromo-substituted compounds (e.g., 4-[3-(2-methoxy-4-nitrophenoxy)propyl]morpholine) show dual kinase inhibition (BTK/JAK3), suggesting broader therapeutic applications .

Synthetic Accessibility :

  • Methyl- and methoxy-substituted derivatives are synthesized via nucleophilic substitution with high yields (~70–85%), while halogenated analogs require stricter temperature control to avoid side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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